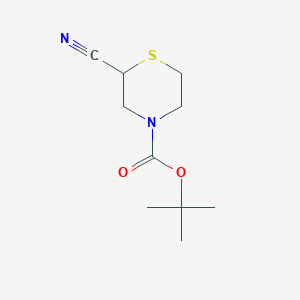

Tert-butyl 2-cyanothiomorpholine-4-carboxylate

Übersicht

Beschreibung

Tert-butyl 2-cyanothiomorpholine-4-carboxylate: is an organic compound that contains a thiomorpholine ring substituted with a tert-butyl ester and a cyano group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyanothiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate and cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Formation of the thiomorpholine ring: Thiomorpholine is synthesized by reacting morpholine with sulfur.

Introduction of the tert-butyl ester group: Thiomorpholine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Addition of the cyano group: Finally, the intermediate product is treated with cyanogen bromide to introduce the cyano group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tert-butyl 2-cyanothiomorpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiomorpholine ring.

Reduction: Reduced derivatives with the cyano group converted to an amine.

Substitution: Substituted thiomorpholine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 2-cyanothiomorpholine-4-carboxylate has been studied for its role as a building block in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance biological activity. For instance, the incorporation of cyanothiomorpholine derivatives has been explored in the development of new pharmaceuticals targeting various diseases.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of thiomorpholine compounds exhibited promising activity against certain cancer cell lines. The modifications with tert-butyl groups improved solubility and metabolic stability, which are critical factors in drug design .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in nucleophilic substitution reactions and cycloadditions, making it useful in constructing complex organic frameworks.

Synthetic Pathways:

- Nucleophilic Substitution : The thiomorpholine moiety can undergo nucleophilic attacks, allowing for the introduction of various substituents.

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions to form fused ring systems that are prevalent in many natural products.

Table 1: Synthetic Reactions Involving this compound

Pharmacological Studies

Research indicates that compounds derived from this compound possess significant pharmacological properties. These include anti-inflammatory and analgesic effects, making them candidates for further investigation as therapeutic agents.

Case Study : A pharmacological evaluation highlighted the anti-inflammatory properties of derivatives synthesized from this compound. The study demonstrated reduced inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of tert-butyl 2-cyanothiomorpholine-4-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the thiomorpholine ring can interact with biological macromolecules. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-cyanomorpholine-4-carboxylate: Similar structure but with an oxygen atom instead of sulfur in the ring.

Tert-butyl 2-cyanopiperidine-4-carboxylate: Similar structure but with a piperidine ring instead of thiomorpholine.

Uniqueness: Tert-butyl 2-cyanothiomorpholine-4-carboxylate is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom can engage in different types of interactions compared to oxygen, making this compound particularly interesting for specific applications.

Biologische Aktivität

Tert-butyl 2-cyanothiomorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1922877-33-5

- Molecular Formula : CHNOS

- Molecular Weight : 267.35 g/mol

- LogP : 0.51

- Polar Surface Area : 59 Ų

The compound features a morpholine ring with a tert-butyl group and a cyano-thioester functional group, which contributes to its biological activity.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of morpholine derivatives with thiocyanates and subsequent esterification processes. The synthesis pathway is crucial for ensuring the purity and yield of the compound for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of morpholine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Research has also highlighted the anticancer potential of morpholine derivatives. In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several morpholine derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Mechanism : In a study focused on cancer cell lines, researchers found that the compound could inhibit the growth of breast cancer cells (MCF-7) by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating potential for treating neurodegenerative diseases .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1922877-33-5 |

| Molecular Formula | CHNOS |

| Molecular Weight | 267.35 g/mol |

| LogP | 0.51 |

| Polar Surface Area | 59 Ų |

Eigenschaften

IUPAC Name |

tert-butyl 2-cyanothiomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-4-5-15-8(6-11)7-12/h8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGBWJCVLSVUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166216 | |

| Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-50-8 | |

| Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.